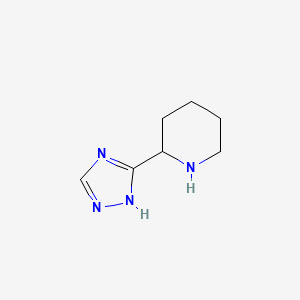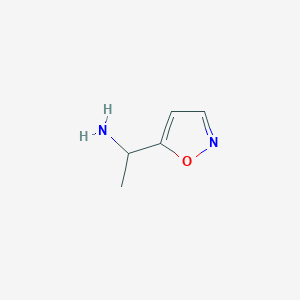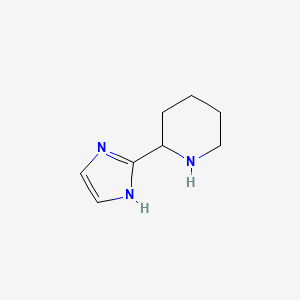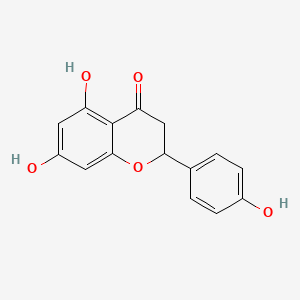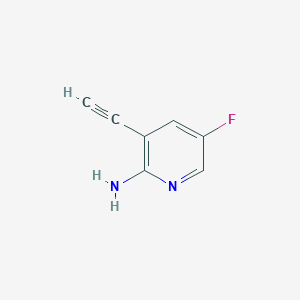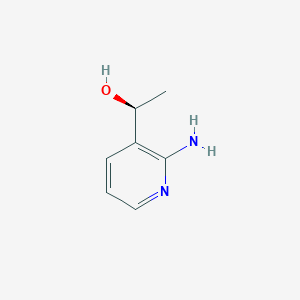
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, involves a novel and efficient route that includes a selective Sandmeyer reaction, which could be relevant for the synthesis of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate . Additionally, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through substitution reactions suggests that similar methodologies could be applied to the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS, as well as X-ray diffraction . These techniques could be used to analyze the molecular structure of this compound. DFT studies have been used to optimize the structure of compounds and to compare with experimental data, which is a valuable approach for understanding the molecular structure of the target compound .
Chemical Reactions Analysis
The papers describe the reactivity of similar compounds with various nucleophilic agents, which could shed light on the potential chemical reactions of this compound . For instance, bromomethyl derivatives react with secondary amines to form tertiary amines and with sodium butylthiolate to form sulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using DFT, which provides information on the molecular electrostatic potential and frontier molecular orbitals . These studies reveal the physicochemical properties of the compounds, which can be extrapolated to understand the properties of this compound. Additionally, gas-liquid chromatography and mass spectral analysis of tert-butyldimethylsilyl derivatives provide retention data and responses that are useful for the analysis of carboxylate compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Intermediate for 1H-indazole Derivatives : "Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate" serves as a significant intermediate for 1H-indazole derivatives. It undergoes substitution reactions to form compounds whose structures are confirmed through spectroscopy and X-ray diffraction, providing insights into their molecular conformations and physicochemical characteristics (Ye et al., 2021).
Chemical Reactions and Modifications
- N-Difluoromethylation : A mild and scalable procedure for the N-1-difluoromethylation of indazole derivatives, including those similar to the tert-butyl indazole compound, demonstrates a safe and convenient method for modifying indazole compounds under moderate conditions (Hong et al., 2020).
- Halomethyl Derivatives Synthesis : The bromination and subsequent reactions of 5-tert-butylfuran-3-carboxylate derivatives, akin to the tert-butyl indazole compound, showcase methods for creating halomethyl derivatives that can undergo further phosphorylation and react with nucleophiles (Pevzner, 2003).
Potential Biological Activities
- While the available research primarily focuses on the synthesis and structural elucidation of tert-butyl indazole derivatives and similar compounds, the exploration of their biological activities, such as antimicrobial or herbicidal properties, often involves further functionalization or modification of these intermediates. For example, the synthesis and herbicidal activities of oxazolin-2-ones derivatives show how modifications of such intermediates can lead to compounds with significant biological activities (Kudo et al., 1998).
Mecanismo De Acción
Target of Action
Bromomethyl groups are often used in organic synthesis for their ability to participate in various reactions, such as the suzuki-miyaura cross-coupling .
Mode of Action
The compound’s mode of action is likely to involve the bromomethyl group, which can undergo nucleophilic substitution or free radical reactions . The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. This can lead to the formation of new carbon-carbon bonds, enabling the compound to interact with its targets .
Biochemical Pathways
Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and other bioactive molecules . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the context of its use.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could influence the compound’s stability and its ability to participate in chemical reactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSOAUNUCOUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743693 | |
| Record name | tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944899-43-8 | |
| Record name | tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
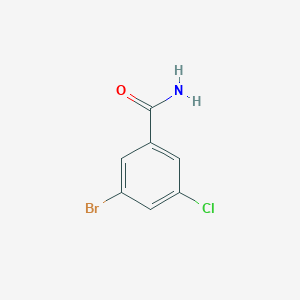
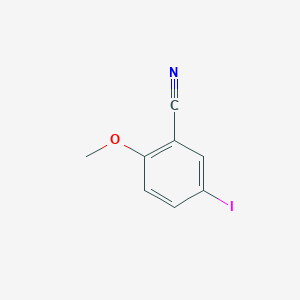
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
